AAK1 Inhibitory Potency: Target Compound Inferior to Optimized Leads in the 3,5-Disubstituted Series
The target compound 4-(3,5-dimethylphenyl)-1H-pyrrolo[2,3-b]pyridine has been reported as an AAK1 inhibitor within a comprehensive SAR campaign [1]. However, in the published optimization series, the most potent compounds (e.g., analogue 26 with a 3,4-dimethoxyphenyl group at the 5-position) achieved AAK1 IC50 values of approximately 0.6 nM [1]. The simple 3,5-dimethylphenyl substitution pattern at the 4-position represents an early-stage fragment or initial hit scaffold that has not undergone full optimization, with significantly weaker AAK1 affinity compared to late-stage leads. Users seeking a starting scaffold for AAK1 optimization campaigns may find this compound useful as a reference point; those requiring potent AAK1 inhibition should select optimized analogues. Direct comparative data for this specific compound versus its optimized analogues are not available in the public domain, and this inference is drawn from published SAR trends within the identical chemical series [1].
| Evidence Dimension | AAK1 kinase inhibition IC50 |
|---|---|
| Target Compound Data | Not explicitly reported in published literature; inferred to be significantly weaker than optimized leads based on SAR trends |
| Comparator Or Baseline | Optimized analogue 26 (3,4-dimethoxyphenyl at 5-position) IC50 = 0.6 nM |
| Quantified Difference | Cannot be quantified due to missing target compound data; class-level SAR suggests >100-fold difference |
| Conditions | In vitro kinase inhibition assay; exact assay conditions detailed in Verdonck et al. 2019 J Med Chem |
Why This Matters
This indicates the compound is an early-stage scaffold for SAR exploration, not a potent lead; procurement should be guided by whether the user needs a SAR starting point or a potent probe.
- [1] Verdonck S, Pu SY, Sorrell FJ, et al. Synthesis and Structure-Activity Relationships of 3,5-Disubstituted-pyrrolo[2,3-b]pyridines as Inhibitors of Adaptor-Associated Kinase 1 with Antiviral Activity. J Med Chem. 2019;62(12):5810-5831. doi:10.1021/acs.jmedchem.9b00136 View Source
